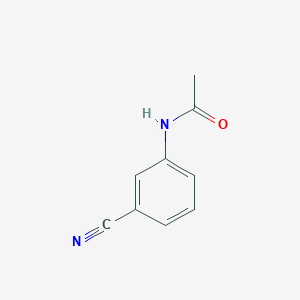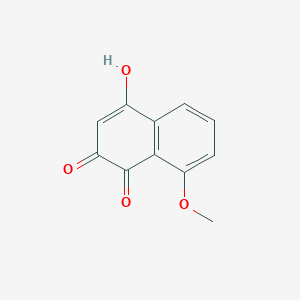
4-Hydroxy-8-methoxynaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-8-methoxynaphthalene-1,2-dione (also known as lawsone or henna) is a natural organic compound that has been used for centuries as a dye for hair, skin, and nails. It is extracted from the leaves of the henna plant and has been found to have several medicinal properties. In recent years, it has gained attention in the scientific community for its potential use in cancer treatment.
作用机制
The mechanism of action of lawsone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It has also been shown to induce DNA damage and oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Lawsone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using lawsone in lab experiments is that it is a natural compound that is relatively easy to obtain and work with. It also has a wide range of potential applications, from anti-inflammatory to anti-cancer research. However, one limitation is that lawsone can be unstable and may degrade over time, making it difficult to use in long-term studies.
未来方向
There are several potential future directions for research on lawsone. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Another area is the development of new methods for synthesizing and stabilizing lawsone for use in long-term studies. Additionally, there is potential for research on the use of lawsone in other areas such as wound healing and skin care.
合成方法
Lawsone can be extracted from the leaves of the henna plant through a process of drying, grinding, and extraction with a solvent such as ethanol. It can also be synthesized in the lab through a series of chemical reactions starting with 2-naphthol and 1,4-benzoquinone.
科学研究应用
Lawsone has been found to have several potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells.
属性
CAS 编号 |
13261-50-2 |
|---|---|
产品名称 |
4-Hydroxy-8-methoxynaphthalene-1,2-dione |
分子式 |
C11H8O4 |
分子量 |
204.18 g/mol |
IUPAC 名称 |
4-hydroxy-8-methoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O4/c1-15-9-4-2-3-6-7(12)5-8(13)11(14)10(6)9/h2-5,12H,1H3 |
InChI 键 |
MTISENNBNSTRHU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=O)C(=O)C=C2O |
规范 SMILES |
COC1=CC=CC2=C1C(=O)C(=O)C=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




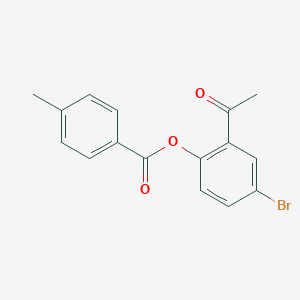
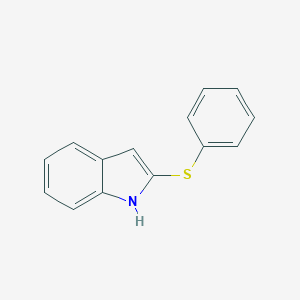
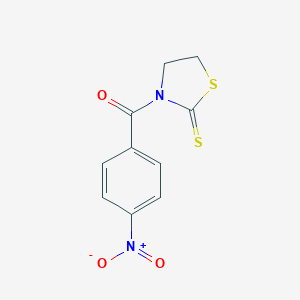
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
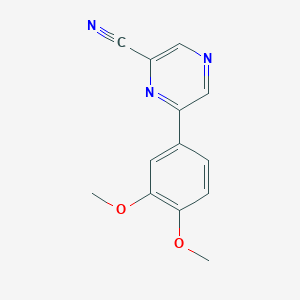

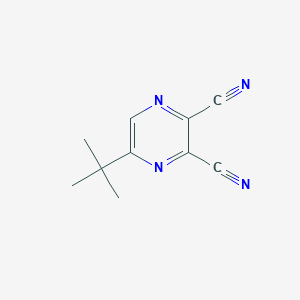
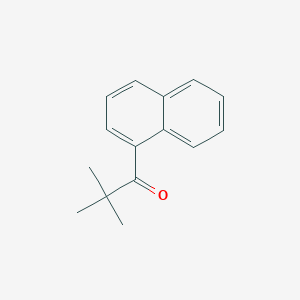

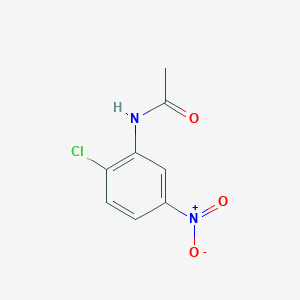
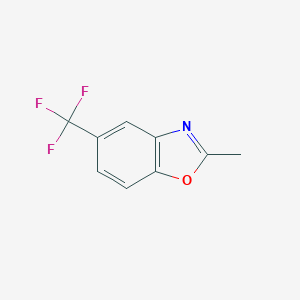
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
